methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core fused with a 4-oxothiazolidinone moiety. The structure includes a 4-nitrobenzylidene hydrazone group, which introduces electron-withdrawing properties, and a methyl ester substituent that enhances solubility. This compound shares structural motifs with NMDAR negative allosteric modulators (NAMs) such as EU1794-4, which also contain a thiophene ring and acetamide linkage . Its synthesis likely involves multi-step reactions, including hydrazone formation (as seen in and ) and cyclization processes.
Properties
IUPAC Name |
methyl 2-[[2-[(2E)-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6S2/c1-33-21(30)18-14-4-2-3-5-15(14)34-20(18)24-17(28)10-16-19(29)25-22(35-16)26-23-11-12-6-8-13(9-7-12)27(31)32/h6-9,11,16H,2-5,10H2,1H3,(H,24,28)(H,25,26,29)/b23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYJVWIOYDKHHJ-FOKLQQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC(=NN=CC4=CC=C(C=C4)[N+](=O)[O-])S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)N/C(=N\N=C\C4=CC=C(C=C4)[N+](=O)[O-])/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS Number: 857493-90-4) is a complex organic compound notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 515.6 g/mol. The compound features a thiazolidine ring, a hydrazone linkage, and a tetrahydrobenzo[b]thiophene moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O6S2 |
| Molecular Weight | 515.6 g/mol |
| CAS Number | 857493-90-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include the formation of the thiazolidine ring via condensation reactions and subsequent modifications to introduce the hydrazone and tetrahydrobenzo[b]thiophene moieties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown promising activity against various bacterial strains. The presence of the nitro group in this compound may enhance its antibacterial efficacy due to its electron-withdrawing nature, which can increase the reactivity of adjacent functional groups.
Anticancer Activity
Thiazole derivatives are known for their anticancer properties. Studies have demonstrated that compounds featuring the thiazolidine structure can inhibit cell proliferation in various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat cells .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence indicates that certain thiazole derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antibacterial activity against Staphylococcus aureus. The results showed that modifications at the 4-position significantly enhanced activity, with some derivatives achieving MIC values below 10 µg/mL.
- Anticancer Properties : In vitro studies on related thiazolidine derivatives demonstrated cytotoxic effects against breast cancer cells (MCF-7), with some compounds exhibiting IC50 values as low as 1.5 µM . These findings suggest that structural modifications can lead to enhanced potency.
Comparison with Similar Compounds
Structural Analogues in the Thiazolidinone Family
Thiazolidinone derivatives are known for diverse biological activities. Key structural comparisons include:
Key Observations :
- Bioactivity: EU1794-4’s mechanism involves reduced ion channel conductance, while arylidene-thiazolidinones () target inflammatory enzymes.
Tetrahydrobenzo[b]thiophene Derivatives
Compounds with fused thiophene rings exhibit varied pharmacological profiles:
Key Observations :
- Functionalization: The target compound’s acetamido-thiazolidinone side chain differentiates it from simpler ester derivatives () and may enhance blood-brain barrier penetration.
Key Observations :
- Hydrazone Formation: A common step in synthesizing hydrazone-linked thiazolidinones ().
- Melting Points : Higher melting points (e.g., 277–280°C in ) correlate with increased crystallinity from polar substituents.
Pharmacological Potential
- Anticancer Activity: Thiazolidinones with nitro groups (e.g., Les-6222) show promise, though the target compound’s activity remains unverified .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing the compound?
The synthesis involves multi-step reactions, including hydrazone formation and cyclization. Key steps:
- Hydrazone linkage : React 4-nitrobenzaldehyde with a thiosemicarbazide derivative under acidic conditions (e.g., glacial acetic acid) to form the (E)-4-nitrobenzylidene hydrazono intermediate .
- Thiazolidinone formation : Condensation with chloroacetic acid or derivatives in solvents like DMF or ethanol, catalyzed by sodium acetate (70–80°C, 2–6 hours) .
- Coupling reactions : Use peptide coupling agents (e.g., DCC) to attach the acetamido-thiazolidinone moiety to the tetrahydrobenzo[b]thiophene core . Critical conditions : Temperature control (±2°C), solvent polarity (DMF for solubility), and catalyst selection (acetic acid for hydrazone stability) .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the compound’s structure and purity?
- 1H/13C NMR : Identify protons on the hydrazone (–NH–N=C–), thiazolidinone (C=O at δ 170–175 ppm), and aromatic regions (4-nitrobenzylidene at δ 7.5–8.5 ppm) .
- IR : Detect C=O (1680–1720 cm⁻¹), C=N (1590–1620 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the hydrazone and thiazolidinone moieties .
- TLC/HPLC : Monitor reaction progress and purity (>95% by HPLC, C18 column, acetonitrile/water gradient) .
Q. What functional groups dictate its chemical reactivity and stability?
- Hydrazone (–N=N–) : Prone to hydrolysis under strong acidic/basic conditions but stable in ethanol or DMF .
- Thiazolidinone (4-oxo) : Susceptible to nucleophilic attack at the carbonyl group, enabling derivatization (e.g., Schiff base formation) .
- Nitro group (–NO₂) : Enhances electrophilicity for interactions with biological targets but may reduce solubility in polar solvents .
Advanced Research Questions
Q. How to design experiments to study its interaction with enzymes or receptors?
- Target selection : Prioritize enzymes with known affinity for nitroaromatics (e.g., nitroreductases) or thiazolidinones (e.g., PARP inhibitors) .
- Assays :
- Fluorescence quenching : Monitor binding to human serum albumin (HSA) via tryptophan residue interactions .
- Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., PDB: 1XM6 for PARP) .
- Controls : Compare with analogs lacking the nitro group or hydrazone linkage to isolate pharmacophoric contributions .
Q. How to resolve contradictions in bioactivity data from different synthetic batches?
- Source analysis :
| Factor | Impact | Mitigation |
|---|---|---|
| Stereochemistry | (E/Z isomerism in hydrazone) affects potency | Use chiral HPLC to isolate isomers |
| Solvent traces | Residual DMF inhibits enzyme assays | Purify via column chromatography |
| Crystallinity | Amorphous vs. crystalline forms alter solubility | Recrystallize from DMF/ethanol |
- Statistical validation : Apply ANOVA to compare IC₅₀ values across batches (p < 0.05 significance) .
Q. What computational methods predict electronic properties for structure-activity relationships (SAR)?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential (ESP) surfaces, highlighting electrophilic nitro regions .
- QSAR models : Train using descriptors like logP, polar surface area, and HOMO-LUMO gaps from analogs in ’s table:
| Compound | logP | IC₅₀ (µM) |
|---|---|---|
| Target | 3.2 | 12.5 |
| Analog A | 2.8 | 18.3 |
| Analog B | 3.5 | 9.1 |
- MD simulations : Simulate 100 ns trajectories in GROMACS to assess stability in binding pockets .
Methodological Considerations
- Contradictions in synthesis yields : reports 80–85% yields for thiazolidinones, while achieves 85% for hydrazones. Optimize by pre-drying solvents (molecular sieves) and inert atmospheres .
- Biological activity variability : Use standardized assays (e.g., MTT for cytotoxicity) and normalize to reference drugs (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
